molecular formula C14H25NO3 B12519295 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester CAS No. 651713-26-7

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester

Cat. No.: B12519295
CAS No.: 651713-26-7
M. Wt: 255.35 g/mol
InChI Key: YCVCFWKCGBEOTR-UHFFFAOYSA-N
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Description

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of heptenoic acid, characterized by the presence of a dimethylamino group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester typically involves esterification reactions. One common method is the reaction of 6-heptenoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid, ethyl ester: Similar structure but lacks the dimethylamino and additional methyl groups.

    4-Heptenoic acid, ethyl ester: Differing position of the double bond and absence of the dimethylamino group.

    2,6-Dimethyl-3-oxoheptanoic acid, ethyl ester: Similar backbone but different functional groups.

Uniqueness

6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester is unique due to the presence of the dimethylamino group and multiple methyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

651713-26-7

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-2,2,5-trimethyl-3-oxohept-6-enoate

InChI

InChI=1S/C14H25NO3/c1-8-10(3)11(15(6)7)12(16)14(4,5)13(17)18-9-2/h8,10-11H,1,9H2,2-7H3

InChI Key

YCVCFWKCGBEOTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(C(C)C=C)N(C)C

Origin of Product

United States

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